

Z-Lys-OMe hydrochloride basic properties

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Compound of Interest

Compound Name: Z-Lys-OMe hydrochloride

CAS No.: 26348-68-5

Cat. No.: B554314

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An In-depth Technical Guide to **Z-Lys-OMe Hydrochloride** for Researchers and Drug Development Professionals

Introduction

Z-Lys-OMe hydrochloride is a chemically protected derivative of the amino acid L-lysine. In this compound, specific functional groups—the α -amino, ϵ -amino, or carboxyl groups—are masked to allow for controlled, site-specific reactions. This makes it a crucial building block in the fields of peptide synthesis, medicinal chemistry, and drug development. Its primary application is as a synthetic intermediate for the precise construction of peptides and other complex organic molecules that may serve as enzyme substrates, inhibitors, or novel therapeutic agents.^{[1][2]}

This guide provides a comprehensive overview of the basic properties, applications, and experimental considerations for **Z-Lys-OMe hydrochloride**, with a focus on its most common isomeric form used in research.

Isomeric Forms

It is critical for researchers to distinguish between the two primary isomeric forms of **Z-Lys-OMe hydrochloride**, as the position of the Carbobenzoxy (Z) protecting group dictates its synthetic utility.

- Nε-Z-L-lysine methyl ester hydrochloride (H-Lys(Z)-OMe • HCl): This is the most common form used in peptide synthesis. The ε-amino group on the side chain is protected by the Z group, while the α-amino group is free (as the hydrochloride salt) and available for peptide bond formation.
- Nα-Z-L-lysine methyl ester hydrochloride (Z-Lys-OMe • HCl): In this isomer, the α-amino group is protected by the Z group. This form is used when a reaction or modification is desired at the ε-amino group of the side chain.

This guide will primarily focus on Nε-Z-L-lysine methyl ester hydrochloride (CAS: 27894-50-4), the key intermediate for N-terminal peptide chain elongation.

Core Properties and Specifications

The fundamental chemical and physical properties of Nε-Z-L-lysine methyl ester hydrochloride are summarized below.

Chemical and Physical Data

Quantitative data for the compound are presented in the tables below for easy reference and comparison.

Identifier	Value	Source(s)
IUPAC Name	Methyl N6-[(benzyloxy)carbonyl]-L-lysinate hydrochloride	TCI Chemicals
Synonyms	H-Lys(Z)-OMe • HCl, Nε-Benzyloxycarbonyl-L-lysine methyl ester hydrochloride	TCI Chemicals
CAS Number	27894-50-4	TCI Chemicals
Molecular Formula	C ₁₅ H ₂₃ ClN ₂ O ₄	Sigma-Aldrich
Molecular Weight	330.81 g/mol	Sigma-Aldrich

Physical Property	Value	Source(s)
Appearance	White to off-white powder or crystalline solid.	TCI Chemicals
Purity	≥95.0% to ≥97.5% (HPLC)	TCI Chemicals, Sigma-Aldrich
Melting Point	114.0 - 118.0 °C	TCI Chemicals
Optical Rotation	[α] _D ²⁰ +13.0° to +17.0° (c=1 in water)	TCI Chemicals, Sigma-Aldrich
Storage	Store at 4°C, sealed away from moisture. For solutions, store at -20°C for up to 1 month or -80°C for up to 6 months.	MedChemExpress

Solubility Data

Solvent	Solubility	Source(s)
Water	Soluble	TCI Chemicals
Dimethylformamide (DMF)	Soluble	BenchChem
Dimethyl sulfoxide (DMSO)	Soluble (up to 200 mg/mL with sonication)	MedChemExpress
Methanol (MeOH)	Soluble	TCI Chemicals

Applications in Research and Drug Development

N ϵ -Z-L-lysine methyl ester hydrochloride is a cornerstone reagent for the synthesis of peptides and peptidomimetics with potential biological activities.

- **Peptide Synthesis:** It is a fundamental building block in solution-phase peptide synthesis (SPPS). The protected side chain prevents unwanted reactions, while the free α -amino group serves as a nucleophile for coupling with an N-protected amino acid to elongate a peptide chain.
- **Drug Discovery:** Researchers use this compound to construct peptides investigated as antimicrobial agents, enzyme inhibitors, and modulators of protein-protein interactions. The lysine side chain is often a key site for post-translational modifications or for attaching drug moieties.
- **Enzyme Substrate Synthesis:** It is used to create specific peptide sequences that act as substrates for enzymes like proteases (e.g., trypsin) and kinases, enabling the study of enzyme activity and kinetics.^[1]
- **Bioconjugation:** The lysine residue, once deprotected, provides a reactive handle for conjugating peptides to other molecules, such as fluorescent dyes, polymers, or drug delivery systems.

Experimental Protocols

The following is a representative protocol for a standard solution-phase dipeptide synthesis using H-Lys(Z)-OMe • HCl and an N-protected amino acid (e.g., Boc-Ala-OH).

Materials

- Boc-Ala-OH (1.0 equivalent)
- H-Lys(Z)-OMe • HCl (1.0 equivalent)
- 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents)
- N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)
- Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.1 equivalents)
- Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- 1 M Hydrochloric acid (HCl)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure: Synthesis of Boc-Ala-Lys(Z)-OMe

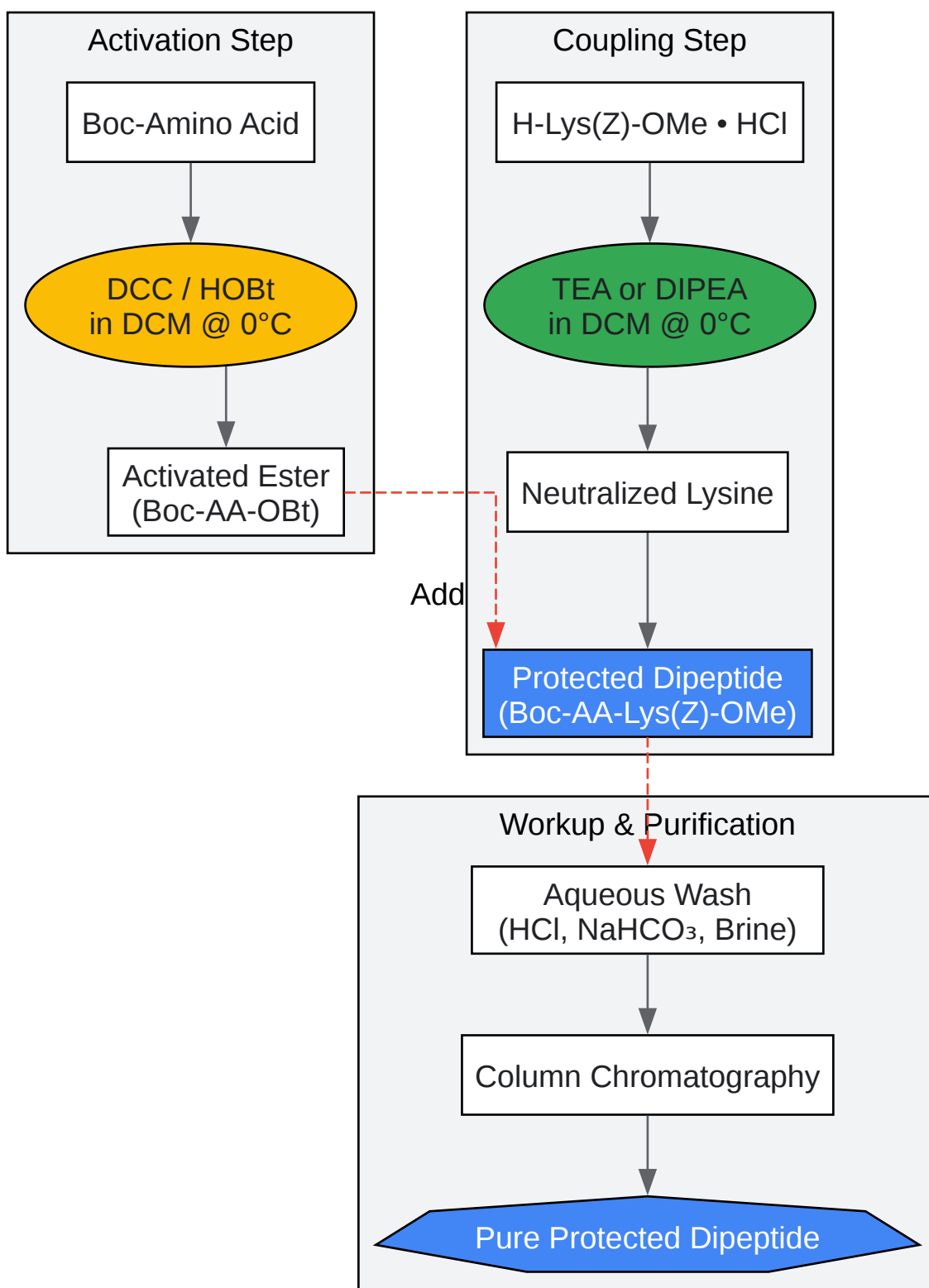
- **Neutralization:** Dissolve H-Lys(Z)-OMe • HCl (1.0 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add TEA or DIPEA (1.1 eq) dropwise to neutralize the hydrochloride salt and stir for 15-20 minutes at 0°C.
- **Activation:** In a separate flask, dissolve Boc-Ala-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool to 0°C and add DCC (1.1 eq). Stir the mixture at 0°C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
- **Coupling:** Filter the activated Boc-Ala-OH solution to remove the DCU precipitate directly into the neutralized H-Lys(Z)-OMe solution at 0°C.
- **Reaction:** Allow the combined reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours). Monitor the reaction progress using Thin-Layer Chromatography (TLC).

- Workup:
 - Filter the reaction mixture to remove any further DCU precipitate.
 - Transfer the filtrate to a separatory funnel and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
 - Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude dipeptide by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane, to yield the pure product, Boc-Ala-Lys(Z)-OMe.

Visualizations: Workflows and Logical Relationships

Diagrams created with Graphviz are provided below to illustrate key processes and concepts involving **Z-Lys-OMe hydrochloride**.

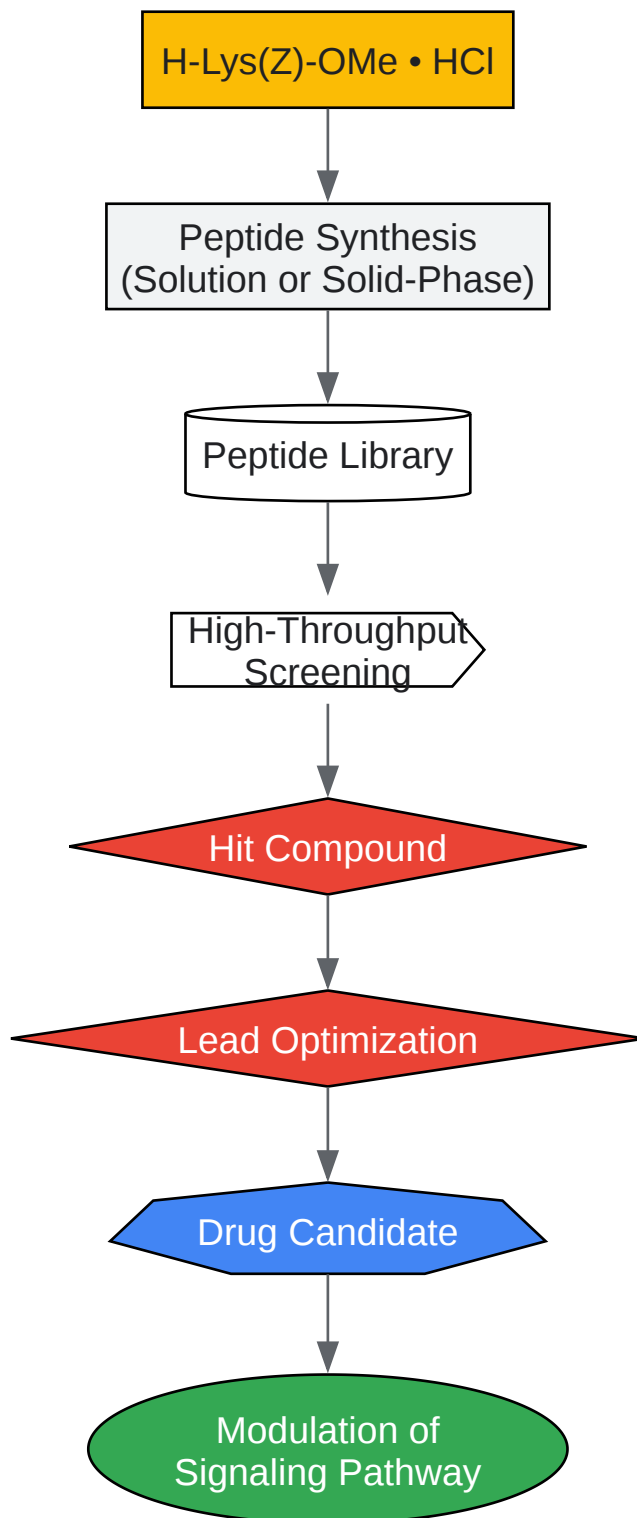
Workflow for Dipeptide Synthesis



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A typical workflow for solution-phase dipeptide synthesis.

Role in Drug Discovery Pipeline



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Conceptual role of protected amino acids in drug discovery.

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References

- 1. [caymanchem.com](https://www.caymanchem.com) [[caymanchem.com](https://www.caymanchem.com)]
- 2. Z-Lys-OMe (hydrochloride) | CAS 26348-68-5 | Cayman Chemical | [Biomol.com](https://www.biomol.com) [[biomol.com](https://www.biomol.com)]
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